(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Overview
Description
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to target various proteins and enzymes, contributing to their wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives have been reported to interact with their targets through various mechanisms, often leading to changes in the function or activity of the target .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and the nature of their targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential .
Result of Action
Isoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the interaction of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone with its targets and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone typically involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-oxo-phenyl)(isoxazol-4-yl)methanone.
Reduction: Formation of (2-hydroxyphenyl)(isoxazol-4-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(isoxazol-3-yl)methanone
- (2-Hydroxyphenyl)(isoxazol-5-yl)methanone
- (2-Hydroxyphenyl)(isoxazol-4-yl)ethanone
Uniqueness
(2-Hydroxy
Properties
IUPAC Name |
(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFNKDFHJNSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368777 | |
Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53658-17-6 | |
Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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